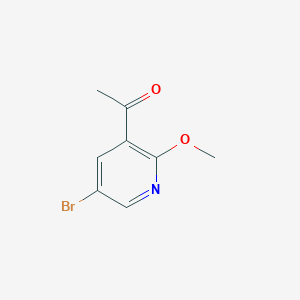
1-(5-Bromo-2-methoxypyridin-3-yl)ethanone
Vue d'ensemble
Description
1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8BrNO2 It is a pyridine derivative, characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, along with an ethanone group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-methoxypyridin-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the bromination of 2-methoxypyridine followed by a Friedel-Crafts acylation reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-2-methoxypyridine is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and acylation processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-2-methoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 5-substituted-2-methoxypyridin-3-yl ethanone derivatives.
Oxidation: Formation of 5-bromo-2-methoxypyridine-3-carboxylic acid.
Reduction: Formation of 1-(5-bromo-2-methoxypyridin-3-yl)ethanol.
Applications De Recherche Scientifique
1-(5-Bromo-2-methoxypyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-2-methoxypyridin-3-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and methoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular pathways and targets are subject to ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone: Similar structure but with different substitution pattern on the pyridine ring.
1-(5-Bromo-2-methylpyridin-3-yl)ethanone: Similar structure with a methyl group instead of a methoxy group.
3-Amino-5-bromo-2-methoxypyridine: Similar structure with an amino group instead of an ethanone group.
Uniqueness
1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups on the pyridine ring enhances its versatility in synthetic applications and its potential as a pharmacophore in medicinal chemistry .
Propriétés
IUPAC Name |
1-(5-bromo-2-methoxypyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKMRWKPTVIQLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744270 | |
| Record name | 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256811-02-5 | |
| Record name | 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


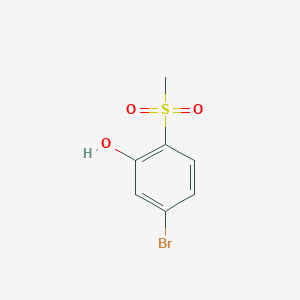
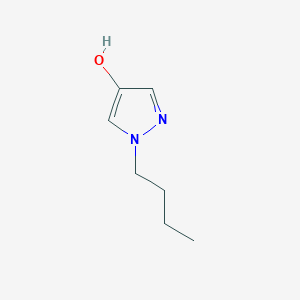
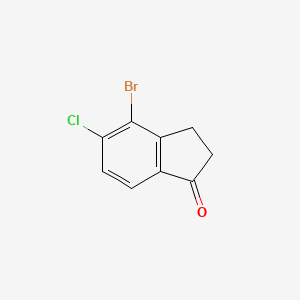
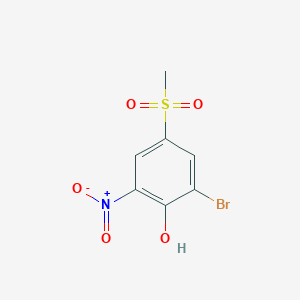
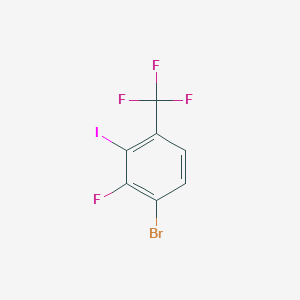

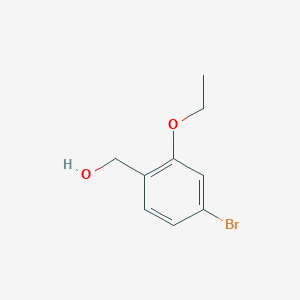
![(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1374746.png)
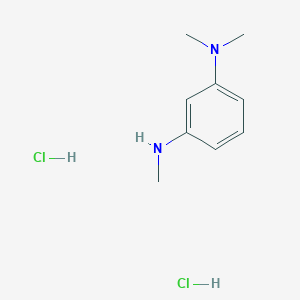
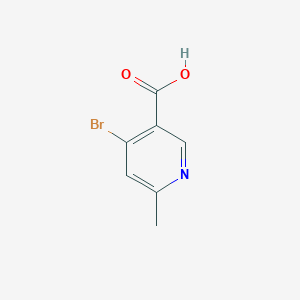
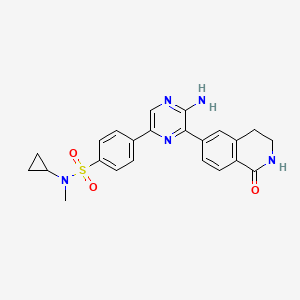
![[2-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1374753.png)
